Cas no 172483-74-8 (4-(3-Bromopropyl)iodobenzene)

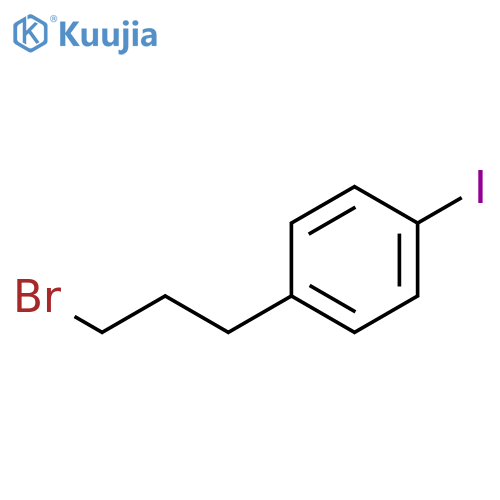

4-(3-Bromopropyl)iodobenzene structure

商品名:4-(3-Bromopropyl)iodobenzene

CAS番号:172483-74-8

MF:C9H10BrI

メガワット:324.984174251556

CID:5284777

4-(3-Bromopropyl)iodobenzene 化学的及び物理的性質

名前と識別子

-

- 4-(3-Bromopropyl)iodobenzene

- 1-(3-Bromopropyl)-4-iodobenzene

-

- インチ: 1S/C9H10BrI/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2

- InChIKey: SINNTMVHQZXKFR-UHFFFAOYSA-N

- ほほえんだ: C1(CCCBr)=CC=C(I)C=C1

4-(3-Bromopropyl)iodobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-674664-0.1g |

1-(3-bromopropyl)-4-iodobenzene |

172483-74-8 | 95% | 0.1g |

$298.0 | 2023-05-29 | |

| Enamine | EN300-674664-5.0g |

1-(3-bromopropyl)-4-iodobenzene |

172483-74-8 | 95% | 5g |

$2485.0 | 2023-05-29 | |

| Enamine | EN300-674664-1.0g |

1-(3-bromopropyl)-4-iodobenzene |

172483-74-8 | 95% | 1g |

$857.0 | 2023-05-29 | |

| 1PlusChem | 1P01BLFM-250mg |

1-(3-BROMOPROPYL)-4-IODOBENZENE |

172483-74-8 | 95% | 250mg |

$588.00 | 2024-06-19 | |

| 1PlusChem | 1P01BLFM-2.5g |

1-(3-BROMOPROPYL)-4-IODOBENZENE |

172483-74-8 | 95% | 2.5g |

$2139.00 | 2024-06-19 | |

| Aaron | AR01BLNY-250mg |

1-(3-BROMOPROPYL)-4-IODOBENZENE |

172483-74-8 | 95% | 250mg |

$610.00 | 2025-02-14 | |

| 1PlusChem | 1P01BLFM-500mg |

1-(3-BROMOPROPYL)-4-IODOBENZENE |

172483-74-8 | 95% | 500mg |

$888.00 | 2024-06-19 | |

| Aaron | AR01BLNY-50mg |

1-(3-BROMOPROPYL)-4-IODOBENZENE |

172483-74-8 | 95% | 50mg |

$300.00 | 2025-02-14 | |

| 1PlusChem | 1P01BLFM-50mg |

1-(3-BROMOPROPYL)-4-IODOBENZENE |

172483-74-8 | 95% | 50mg |

$300.00 | 2024-06-19 | |

| 1PlusChem | 1P01BLFM-100mg |

1-(3-BROMOPROPYL)-4-IODOBENZENE |

172483-74-8 | 95% | 100mg |

$418.00 | 2024-06-19 |

4-(3-Bromopropyl)iodobenzene 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

172483-74-8 (4-(3-Bromopropyl)iodobenzene) 関連製品

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬